

Application Notes and Protocols for Satratoxin H

Extraction from Contaminated Materials

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Compound of Interest

Compound Name: *Satratoxin H*

Cat. No.: *B1242729*

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

Satratoxin H is a highly potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*. This mold is often found on cellulose-rich building materials in water-damaged buildings and on improperly stored feed.[1][2] Exposure to **Satratoxin H** and other related mycotoxins has been associated with a range of adverse health effects in both humans and animals, making their detection and quantification critical for toxicology studies, drug development, and risk assessment.[1][3]

This document provides a detailed protocol for the extraction of **Satratoxin H** from contaminated materials, primarily fungal cultures grown on agar plates. The methodology can be adapted for environmental samples such as contaminated building materials. The protocol is based on established solvent extraction and purification techniques, optimized for high recovery of macrocyclic trichothecenes.

The choice of fungal culture medium significantly impacts mycotoxin production. Studies have shown that Potato Dextrose Agar (PDA) and cellulose-based agars support the highest production of satratoxins by *S. chartarum* genotype S, the exclusive producer of these highly cytotoxic compounds.[4] For optimal yields, culturing the fungus on a validated PDA medium that promotes sporulation is recommended, as satratoxin production is tightly linked to this process. The extraction procedure typically involves a multi-step process including solvent extraction, liquid-liquid partitioning for cleanup, and concentration prior to analysis by methods

such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials and Reagents

2.1 Equipment

- Chemical fume hood
- Vortex mixer
- High-speed blender (explosion-proof recommended for flammable solvents)
- Stomacher or bag mixer
- Centrifuge
- Rotary evaporator
- Sample concentrator with nitrogen gas supply
- Analytical balance
- pH meter
- Glassware (beakers, flasks, separatory funnels, vials)
- Syringe filters (0.2 or 0.45 μm , PTFE)
- HPLC or LC-MS/MS system

2.2 Solvents and Chemicals

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or ultrapure

- Dichloromethane (DCM), HPLC grade
- Hexane, HPLC grade
- Ethyl acetate, HPLC grade
- Formic acid (FA), LC-MS grade
- Anhydrous sodium sulfate
- **Satratoxin H** standard (for analytical quantification)
- Personal Protective Equipment (PPE): Solvent-resistant gloves, lab coat, safety glasses
- 10% bleach solution (for decontamination)

Experimental Protocol

This protocol is optimized for extracting **Satratoxin H** from *S. chartarum* cultures grown on Potato Dextrose Agar (PDA) plates.

3.1 Step 1: Sample Preparation (Fungal Culture)

- Culture *Stachybotrys chartarum* (genotype S) on PDA plates. Incubate at 25°C in the dark until sufficient growth and sporulation are observed (typically 1-2 weeks).
- Perform all subsequent steps in a chemical fume hood.
- Transfer the entire agar content of a culture plate to a stomacher bag or a high-speed blender vessel.

3.2 Step 2: Primary Solvent Extraction

- Add 50 mL of an acetonitrile/water mixture (e.g., 84:16, v/v) to the sample in the stomacher bag or blender. Acetonitrile is highly effective for recovering a wide range of mycotoxins. The addition of water aids in breaking weak bonds between the toxins and substrate molecules.

- Homogenize the sample for 3-5 minutes. If using a stomacher, process for 5 minutes. If using a blender, blend at high speed for 3 minutes.
- Filter the resulting slurry through a paper filter (e.g., Whatman™ 595½) to separate the liquid extract from the solid fungal and agar debris.

3.3 Step 3: Extract Cleanup (Liquid-Liquid Partitioning) This step is crucial for removing non-polar interfering compounds, such as lipids.

- Take a known volume of the filtered extract (e.g., 15 mL) and transfer it to a separatory funnel.
- Add an equal volume of hexane (e.g., 15 mL) to the separatory funnel.
- Shake the funnel vigorously for 5 minutes.
- Allow the layers to separate completely (approximately 30 minutes). Three layers may form: an upper hexane layer, a middle oily layer, and a lower acetonitrile/water layer containing the toxins.
- Carefully drain and collect the lower acetonitrile/water layer. Discard the upper hexane and middle oily layers.

3.4 Step 4: Concentration and Reconstitution

- Reduce the volume of the collected extract using a rotary evaporator at a low temperature (e.g., 30°C) to avoid thermal degradation of the toxin.
- Evaporate the remaining solvent to complete dryness under a gentle stream of nitrogen gas.
- Reconstitute the dried extract in a small, precise volume (e.g., 1 mL) of a suitable solvent for analysis, such as methanol or an acetonitrile/water mixture.
- Filter the reconstituted sample through a 0.2 µm or 0.45 µm PTFE syringe filter before injecting it into the HPLC or LC-MS/MS system.

Quantitative Data Presentation

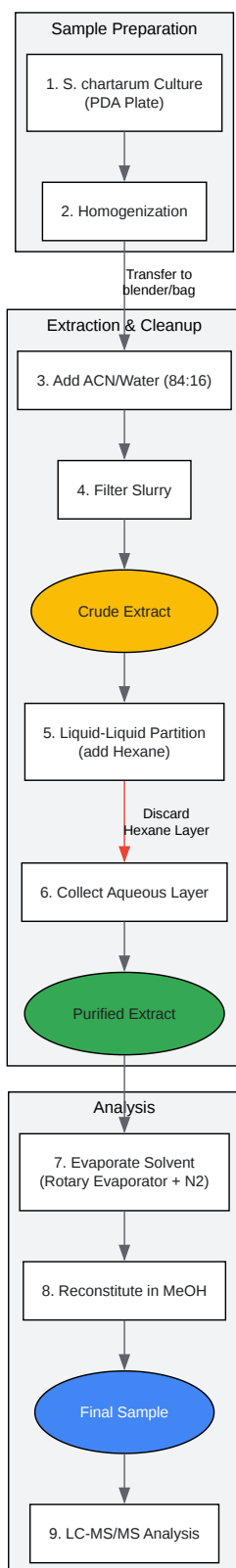
The production of **Satratoxin H** is highly dependent on the *S. chartarum* strain and the specific composition of the culture medium. The following table summarizes representative data from studies quantifying satratoxin production on different media.

Strain	Culture Medium	Satratoxin H (µg/cm²)	Satratoxin G (µg/cm²)	Total Macrocytic Trichothecenes (µg/cm²)	Reference
<i>S. chartarum</i> (Genotype S)	Potato Dextrose Agar (PDA)	Higher than SG	-	Up to 20.8 ± 0.4	
<i>S. chartarum</i> (Genotype S)	Cellulose Agar	High Concentration	High Concentration	-	
<i>S. chartarum</i> (Genotype S)	Malt Extract Agar (MEA)	Intermediate	Intermediate	-	
<i>S. chartarum</i> (Genotype S)	Glucose-Yeast-Peptone Agar	Poor Production	Poor Production	-	

Note: Absolute values can vary significantly between different PDA formulations and fungal strains. Studies consistently show that **Satratoxin H** is produced in higher quantities than Satratoxin G.

Mandatory Visualization

Experimental Workflow Diagram



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Caption: Workflow for the extraction and purification of **Satratoxin H**.

Safety Precautions

- **Toxin Handling:** **Satratoxin H** is extremely toxic. All work involving purified toxins or concentrated extracts must be conducted within a chemical fume hood.
- **Personal Protective Equipment:** Always wear appropriate PPE, including a lab coat, safety glasses, and solvent-resistant gloves.
- **Decontamination:** All glassware and surfaces that come into contact with the toxin should be decontaminated by soaking in a 10% bleach solution overnight before washing.
- **Solvent Safety:** Organic solvents like acetonitrile, methanol, and dichloromethane are flammable and toxic. Handle them with care, ensure proper ventilation, and consult their respective Safety Data Sheets (SDS). Use of an explosion-proof blender is recommended.

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